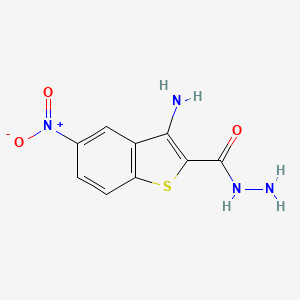![molecular formula C18H22N6 B2572224 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile CAS No. 2380098-84-8](/img/structure/B2572224.png)
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is a complex organic compound featuring a pyridine ring substituted with a carbonitrile group and a piperazine ring linked to a tert-butylpyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile typically involves multiple steps:
Formation of the Pyrimidine Ring: The tert-butyl group is introduced into the pyrimidine ring through alkylation reactions. This step often involves the use of tert-butyl halides and a base such as potassium carbonate.
Piperazine Ring Formation: The piperazine ring is synthesized separately, often starting from ethylenediamine and dihaloalkanes under reflux conditions.
Coupling Reaction: The pyrimidine and piperazine rings are coupled using a nucleophilic substitution reaction, typically in the presence of a strong base like sodium hydride.
Introduction of the Pyridine Ring: The final step involves the introduction of the pyridine ring with a carbonitrile group. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.
Substitution: The pyridine and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Primary amines from the reduction of the carbonitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Chemical Biology: It serves as a probe to study cellular pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) or enzymes. The compound binds to these targets, modulating their activity and thereby influencing cellular pathways. The exact pathways and targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
- 2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
- 2-[4-(6-Propylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
Uniqueness
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties, potentially enhancing its binding affinity and selectivity for certain biological targets compared to its methyl, ethyl, or propyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-18(2,3)15-11-17(22-13-21-15)24-8-6-23(7-9-24)16-10-14(12-19)4-5-20-16/h4-5,10-11,13H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAJXJOBXJFZDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2572141.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethanone](/img/structure/B2572144.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B2572146.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2572147.png)



![N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2572154.png)


![ethyl 5-(2-chloro-5-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2572161.png)

